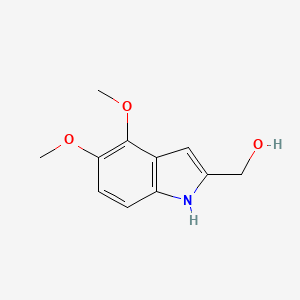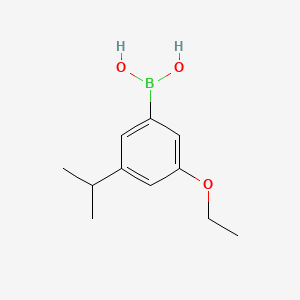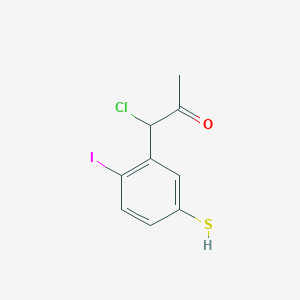
DSPE-PEG46-NH-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide (DSPE-PEG46-NH-Mal) is a PEG-modified lipid. It is widely used in the formation of long-circulating liposomes and micelles, which are essential for drug delivery systems. This compound is known for its ability to maintain the integrity of micelle particles even under hemodilution, making it suitable for targeting and accumulating in solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves the conjugation of polyethylene glycol to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The reaction typically proceeds under mild conditions to avoid degradation of the lipid and polymer components. The maleimide group is introduced to the polyethylene glycol chain, which allows for further functionalization with thiol-containing molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-containing molecules: These are commonly used to react with the maleimide group.
Major Products Formed
Thioether-linked conjugates: Formed from the reaction of the maleimide group with thiol-containing molecules.
Maleamic acid derivatives: Formed from the hydrolysis of the maleimide group.
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide has a wide range of applications in scientific research:
Drug Delivery: Used in the formulation of long-circulating liposomes and micelles for targeted drug delivery to tumors.
Bioconjugation: The maleimide group allows for the conjugation of peptides, proteins, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Functionalization: Used to functionalize nanoparticles for improved stability and targeting in biomedical applications.
Vaccine Development: Employed in the display of antigens on liposomes for vaccine development.
Mechanism of Action
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves its ability to form stable micelles and liposomes that can encapsulate therapeutic agents. The maleimide group facilitates the conjugation of thiol-containing molecules, allowing for targeted delivery. The polyethylene glycol component provides steric stabilization, prolonging circulation time and reducing uptake by the reticuloendothelial system .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-Maleimide (DSPE-PEG-Maleimide): Similar in structure but with different polyethylene glycol chain lengths.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-NHS (DSPE-PEG-NHS): Contains an N-hydroxysuccinimide group instead of a maleimide group, used for amine conjugation.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide is unique due to its specific polyethylene glycol chain length and the presence of the maleimide group, which allows for selective conjugation with thiol-containing molecules. This specificity makes it highly suitable for targeted drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C141H271N3O58P- |
|---|---|
Molecular Weight |
2967.6 g/mol |
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C141H272N3O58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-139(148)199-133-135(202-140(149)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)134-201-203(151,152)200-42-39-143-141(150)198-132-131-197-130-129-196-128-127-195-126-125-194-124-123-193-122-121-192-120-119-191-118-117-190-116-115-189-114-113-188-112-111-187-110-109-186-108-107-185-106-105-184-104-103-183-102-101-182-100-99-181-98-97-180-96-95-179-94-93-178-92-91-177-90-89-176-88-87-175-86-85-174-84-83-173-82-81-172-80-79-171-78-77-170-76-75-169-74-73-168-72-71-167-70-69-166-68-67-165-66-65-164-64-63-163-62-61-162-60-59-161-58-57-160-56-55-159-54-53-158-52-51-157-50-49-156-48-47-155-46-45-154-44-43-153-41-38-142-136(145)37-40-144-137(146)35-36-138(144)147/h35-36,135H,3-34,37-134H2,1-2H3,(H,142,145)(H,143,150)(H,151,152)/p-1/t135-/m0/s1 |
InChI Key |
UWURYGSPACNPEA-NVEVJRGJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)




![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)


![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)


![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)

